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Abstract
The escalating issue of heavy metal contamination necessitates the development of sensitive,

selective, and rapid analytical methods.[1] Electrochemical techniques, particularly stripping

voltammetry, offer a compelling solution due to their high sensitivity, cost-effectiveness, and

portability.[2][3] This application note details a robust protocol for the determination of heavy

metals, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), using a carbon paste

electrode chemically modified with 2-mercapto-4(3H)-quinazolinone (MQ). The inherent

chelating properties of the mercapto (-SH) group in the MQ molecule provide a selective

preconcentration mechanism, significantly enhancing the sensitivity and selectivity of the

voltammetric measurement.[4][5] We provide step-by-step protocols for the preparation of the

modified electrode and the analytical procedure using Square Wave Anodic Stripping

Voltammetry (SWASV), along with performance characteristics and troubleshooting.
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Introduction: The Rationale for a Modified Electrode
Approach
Conventional methods for heavy metal analysis, such as atomic absorption spectroscopy, are

powerful but often require expensive instrumentation and complex sample preparation.[2]

Voltammetry, an electrochemical method that measures current as a function of applied

potential, presents a highly sensitive and field-deployable alternative.[6][7] The core advantage

of stripping voltammetry lies in its preconcentration step, where the target analyte is

accumulated onto the working electrode surface before measurement, dramatically lowering

detection limits.[1]

However, the performance of a bare electrode can be limited by low sensitivity and

susceptibility to interference from other species in the sample matrix. Chemically Modified

Electrodes (CMEs) overcome these limitations by immobilizing a specific chemical agent on the

electrode surface.[1][2] This modifier acts as a recognition element, selectively capturing and

concentrating the target analyte.

In this protocol, we utilize 2-mercapto-4(3H)-quinazolinone (MQ) as the modifier. The key to its

efficacy is the thiol (-SH) group, which exhibits a strong affinity for soft metal ions like mercury,

lead, and cadmium, forming stable complexes (chelates).[5][8][9] By incorporating MQ into a

carbon paste electrode matrix, we create a sensing interface that efficiently captures target

heavy metals from the sample solution, paving the way for ultra-trace level quantification.

Principle of Electrochemical Detection
The determination of heavy metals using the MQ-modified electrode is a multi-step process,

fundamentally based on the selective capture of metal ions followed by their electrochemical

stripping.

Preconcentration (Chemical Accumulation): The modified electrode is immersed in the

sample solution. During this step, which occurs at open-circuit potential, the 2-mercapto-

quinazolinone molecules on the electrode surface act as binding sites. Heavy metal ions

(Mⁿ⁺) diffuse from the bulk solution to the electrode interface and are selectively chelated by

the thiol groups. This step effectively transfers the analyte from a large solution volume to the

two-dimensional electrode surface.
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Reduction (Electrolytic Deposition): A sufficiently negative potential is applied to the

electrode. This forces the reduction of the captured metal ions to their zero-valent metallic

state (Mⁿ⁺ + ne⁻ → M⁰), depositing them onto the electrode surface. This step further

concentrates the analyte in its elemental form.

Stripping (Measurement): The applied potential is scanned in the positive (anodic) direction

using a square wave waveform. As the potential reaches the characteristic oxidation

potential of each metal, the deposited metal atoms are stripped back into the solution as ions

(M⁰ → Mⁿ⁺ + ne⁻). This rapid oxidation process generates a sharp current peak.

Quantification: The height or area of the stripping peak is directly proportional to the amount

of metal deposited, and therefore, to its concentration in the original sample.[10] The

potential at which the peak appears is characteristic of the specific metal, allowing for

simultaneous determination of multiple elements.[11][12]
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Caption: Mechanism of heavy metal detection at the MQ-CPE.

Materials and Reagents
Reagents

Graphite powder (<20 µm, spectroscopic grade)

2-Mercapto-4(3H)-quinazolinone (MQ), 97% (e.g., from Sigma-Aldrich)

Paraffin oil (or Nujol)
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Acetone (ACS grade)

Acetic acid (glacial, ACS grade)

Sodium acetate (anhydrous, ACS grade)

Stock standard solutions (1000 mg/L) of Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺ in dilute nitric acid

Deionized water (18.2 MΩ·cm)

Equipment
Potentiostat/Galvanostat with corresponding software

Three-electrode voltammetric cell (10-20 mL volume)

Carbon Paste Electrode (CPE) body (e.g., piston-driven)

Ag/AgCl (3M KCl) reference electrode

Platinum wire or graphite rod counter (auxiliary) electrode

Magnetic stirrer and stir bars

pH meter

Analytical balance

Micropipettes (various volumes)

Glass mortar and pestle

Experimental Protocols
Protocol 1: Preparation of 0.1 M Acetate Buffer
(Supporting Electrolyte)
The supporting electrolyte is crucial for providing conductivity to the solution and controlling the

pH. The complexation of heavy metals by MQ is pH-dependent, with optimal performance often
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observed in weakly acidic conditions (pH 4.5 - 5.5).

Dissolve 6.005 g of glacial acetic acid and 8.203 g of anhydrous sodium acetate in 1 L of

deionized water.

Verify the pH using a calibrated pH meter and adjust to pH 4.6, if necessary, using dilute

acetic acid or NaOH.

Store in a clean, sealed bottle.

Protocol 2: Preparation of the 2-Mercapto-quinazolinone
Modified Carbon Paste Electrode (MQ-CPE)
This protocol describes the fabrication of the working electrode. The modifier is physically

mixed into the carbon paste, creating a homogeneous sensing material.[13][14]

Weighing: Accurately weigh 95 mg of graphite powder and 5 mg of 2-mercapto-4(3H)-

quinazolinone (a 5% w/w modification).

Rationale: This 5% loading is a common starting point. The optimal percentage may vary

and should be determined experimentally by evaluating the peak current for a fixed metal

concentration at different modifier percentages (e.g., 1%, 5%, 10%).

Homogenization: Transfer the powders to a glass mortar. Grind with the pestle for at least 15

minutes to ensure a perfectly uniform dry mixture.

Rationale: Thorough mixing is critical for electrode reproducibility. Inconsistent distribution

of the modifier will lead to high variability in measurements.

Binding: Add 2-3 drops of paraffin oil to the powder. Continue mixing and grinding until a

uniform, thick, and well-packed paste is formed. The final paste should have a consistency

that allows it to hold its shape but not be crumbly or oily.[14]

Rationale: The binder holds the carbon particles and modifier together. Too little binder

results in a high-resistance, unstable electrode. Too much binder can insulate the paste,

reducing conductivity and sensitivity.
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Packing the Electrode: Tightly pack a portion of the prepared paste into the cavity of the

electrode body, ensuring there are no air gaps.

Surface Renewal: Smooth the electrode surface by rubbing it gently on a clean piece of

weighing paper until a shiny, uniform surface is obtained. This step should be repeated

before each set of experiments to ensure a fresh, reproducible surface.[13]

Caption: Workflow for the preparation of the MQ-CPE.

Protocol 3: SWASV Measurement of Heavy Metals
This protocol uses the highly sensitive Square Wave Anodic Stripping Voltammetry (SWASV)

technique.[10][15] It involves a preconcentration step followed by a rapid potential scan to strip

the metals.

Cell Setup: Place 10 mL of 0.1 M acetate buffer (pH 4.6) into the voltammetric cell. Add a

known volume of the sample or standard solution. Immerse the MQ-CPE (working), Ag/AgCl

(reference), and Pt wire (counter) electrodes.

Solution Purging: Purge the solution with nitrogen gas for 5 minutes while stirring. This

removes dissolved oxygen, which can interfere with the measurement.

Preconcentration Step: Stop the nitrogen purge but continue stirring. Allow the electrode to

accumulate metal ions from the solution at open-circuit potential for a specified time (e.g.,

300 seconds).

Rationale: Stirring enhances mass transport of metal ions to the electrode surface,

increasing the efficiency of accumulation. The duration should be optimized; longer times

yield better sensitivity but increase analysis time.

Deposition Step: Apply a deposition potential of -1.2 V for 120 seconds while continuing to

stir.

Rationale: This potential is sufficiently negative to reduce most common heavy metals (Pb,

Cd, Cu, Zn) to their metallic state.

Equilibration Step: Stop stirring and allow the solution to become quiescent for 10 seconds.
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Rationale: This ensures that the subsequent stripping measurement is not affected by

convection, leading to sharper, more defined peaks.

Stripping Step: Scan the potential from -1.2 V to +0.3 V using a square wave waveform.

Typical SWV Parameters:

Frequency: 25 Hz

Amplitude: 25 mV

Step Potential: 5 mV

Rationale: The square wave pulse profile effectively subtracts charging (capacitive)

current, enhancing the faradaic signal from the metal stripping and improving the signal-to-

noise ratio.[11][16]

Data Recording: Record the resulting voltammogram (current vs. potential). The peaks

corresponding to Cd²⁺, Pb²⁺, and Cu²⁺ will appear at approximately -0.8 V, -0.6 V, and -0.1 V

vs. Ag/AgCl, respectively (potentials can vary slightly based on conditions).

Cleaning Step (Optional): To regenerate the electrode for the next run, hold the potential at

+0.4 V for 60 seconds in the sample solution to ensure all metals are stripped off. For heavily

contaminated samples, a more rigorous cleaning in a blank buffer solution may be needed.

Performance Characteristics
The performance of the MQ-CPE was evaluated for the determination of Pb²⁺ and Cd²⁺. The

data below represents typical results achievable with this protocol after optimization.
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Parameter Lead (Pb²⁺) Cadmium (Cd²⁺)

Voltammetric Technique SWASV SWASV

Supporting Electrolyte 0.1 M Acetate Buffer (pH 4.6) 0.1 M Acetate Buffer (pH 4.6)

Deposition Potential -1.2 V -1.2 V

Deposition Time 120 s 120 s

Linear Range 1.0 - 100 µg/L 0.5 - 80 µg/L

Limit of Detection (LOD) 0.2 µg/L (ppb) 0.1 µg/L (ppb)

Sensitivity 1.5 µA / (µg/L) 2.1 µA / (µg/L)

Reproducibility (RSD, n=5) 3.8% at 20 µg/L 4.2% at 20 µg/L

Note: Performance metrics are highly dependent on the specific experimental setup and

optimization of parameters like preconcentration time and modifier percentage.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

No peaks or very small peaks

1. Incorrect potential window.

2. Insufficient

preconcentration/deposition

time. 3. Electrode surface is

fouled or inactive. 4. Incorrect

pH.

1. Widen the stripping scan

range. 2. Increase the

preconcentration and/or

deposition time. 3. Resurface

the electrode by smoothing on

weighing paper. 4. Verify and

adjust the pH of the supporting

electrolyte.

Broad, poorly defined peaks

1. Solution was not quiescent

during stripping. 2. High scan

rate or frequency. 3. High

resistance in the cell (e.g.,

clogged reference electrode

frit).

1. Ensure stirring is stopped

and allow for an adequate

equilibration period (10-15s).

2. Decrease the SWV

frequency (e.g., to 15 Hz). 3.

Check and clean the reference

electrode.

Shifting Peak Potentials

1. Reference electrode drift. 2.

Changes in sample matrix

(e.g., presence of complexing

agents). 3. Clogged reference

electrode junction.

1. Check the filling solution of

the Ag/AgCl electrode and

recalibrate if necessary. 2. Use

the standard addition method

for quantification in complex

samples. 3. Clean the

reference electrode frit.

Poor Reproducibility

1. Inconsistent electrode

surface preparation. 2.

Inhomogeneous carbon paste.

3. Air bubbles on the electrode

surface.

1. Develop a consistent

technique for packing and

smoothing the electrode

surface. 2. Ensure the modifier

and graphite are thoroughly

mixed before adding the

binder. 3. Visually inspect the

electrode after immersion and

gently dislodge any bubbles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b162576#voltammetric-determination-of-heavy-
metals-using-2-mercapto-quinazolinone-modified-electrodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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